5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
Mechanism of Action
Target of Action
Derivatives of 1,2,4-triazole, a core structure in this compound, are known to exhibit various biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and ion channels involved in these biological processes.
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The thiol group in the compound could also play a role in its interaction with targets, possibly through the formation of disulfide bonds.
Result of Action
Based on the known activities of 1,2,4-triazole derivatives, the compound could potentially exert anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of various bacterial strains . It interacts with enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, this compound has been found to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can affect various cellular processes, including protein degradation and signal transduction.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound has been shown to affect cell signaling pathways by inhibiting specific kinases involved in signal transduction . This inhibition can lead to altered gene expression and changes in cellular metabolism. Furthermore, this compound has been observed to induce apoptosis, or programmed cell death, in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . For example, it binds to the active site of bacterial cell wall synthesis enzymes, preventing the formation of peptidoglycan, a crucial component of the bacterial cell wall . Additionally, this compound can interact with DNA, leading to changes in gene expression and inhibition of DNA replication . This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to this compound in cell culture studies has shown that it can lead to the development of resistance in bacterial populations . Additionally, prolonged exposure to this compound can result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit antimicrobial and anti-inflammatory effects without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The metabolites of this compound can have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . In tissues, this compound can be distributed through the bloodstream and accumulate in specific organs, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, affecting cellular metabolism and signal transduction . In the nucleus, this compound can bind to DNA and influence gene expression . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can affect its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI-1046 involves the esterification of 1,2-dioxo-3,3-dimethylpentyl with L-proline and 3-pyridyl-propyl ester. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of GI-1046 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
GI-1046 undergoes various chemical reactions, including:
Oxidation: GI-1046 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert GI-1046 into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
GI-1046 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in modulating protein interactions and cellular signaling pathways.
Medicine: Explored for its neuroprotective effects in treating neurodegenerative diseases and its potential in reducing ethanol intake by upregulating glutamate transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens core
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
FK506: An immunophilin ligand with similar neuroprotective properties but also exhibits immunosuppressive effects.
Cyclosporin A: Another immunophilin ligand used as an immunosuppressant but with different molecular targets and pathways.
Uniqueness
GI-1046 is unique in its ability to cross the blood-brain barrier and selectively promote dopamine cell regeneration without exhibiting antibiotic or immunosuppressive actions. This makes it a promising candidate for treating neurodegenerative diseases and other neurological conditions .
Properties
IUPAC Name |
3-benzyl-4-phenyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORNNMHDCZHPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349851 | |
Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22478-90-6 | |
Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.